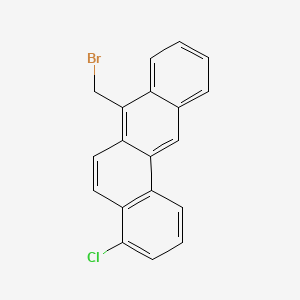
4-Chloro-7-bromomethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C15H16BrClN2O. It is a derivative of benz(a)anthracene, characterized by the presence of chloro and bromomethyl substituents on the aromatic ring. This compound is known for its significant role in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-bromomethylbenz(a)anthracene typically involves the bromination and chlorination of benz(a)anthracene. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .
Aplicaciones Científicas De Investigación
4-Chloro-7-bromomethylbenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential role in carcinogenesis.
Medicine: Investigated for its potential use in developing anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-bromomethylbenz(a)anthracene involves its interaction with cellular components, leading to various biochemical effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromomethylbenz(a)anthracene
- 7-Methylbenz(a)anthracene
- 7-Bromomethyl-12-methylbenz(a)anthracene
Comparison
4-Chloro-7-bromomethylbenz(a)anthracene is unique due to the presence of both chloro and bromomethyl groups, which influence its chemical reactivity and biological activity. Compared to 7-bromomethylbenz(a)anthracene, it exhibits different reactivity patterns and potentially distinct biological effects. The addition of the chloro group can alter its interaction with biological targets, making it a valuable compound for studying structure-activity relationships .
Propiedades
Número CAS |
34346-99-1 |
|---|---|
Fórmula molecular |
C19H12BrCl |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
7-(bromomethyl)-4-chlorobenzo[a]anthracene |
InChI |
InChI=1S/C19H12BrCl/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2 |
Clave InChI |
DYAOQUBNQRBREA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


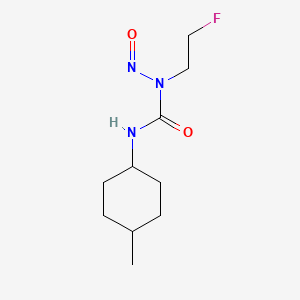
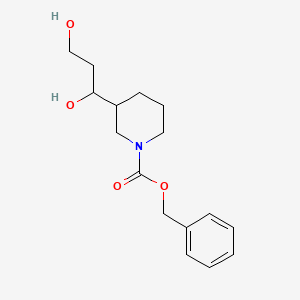

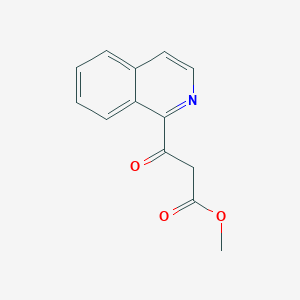
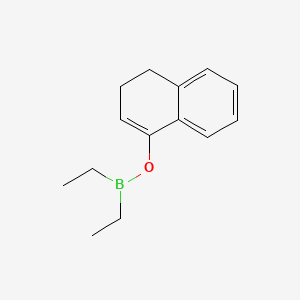
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)

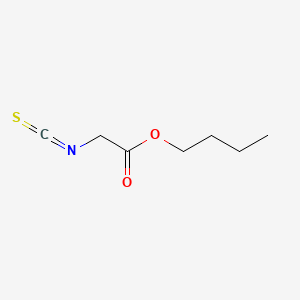


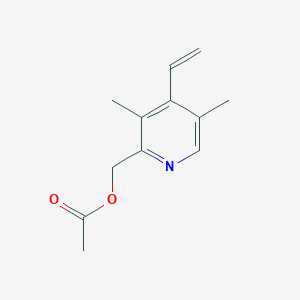
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)

